molecular formula C10H16N2O B8702565 6-(Pyrimidin-5-YL)hexan-1-OL CAS No. 88940-77-6

6-(Pyrimidin-5-YL)hexan-1-OL

Cat. No.: B8702565
CAS No.: 88940-77-6
M. Wt: 180.25 g/mol
InChI Key: QCXSNTXJIYUSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyrimidin-5-YL)hexan-1-OL is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88940-77-6

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

6-pyrimidin-5-ylhexan-1-ol

InChI

InChI=1S/C10H16N2O/c13-6-4-2-1-3-5-10-7-11-9-12-8-10/h7-9,13H,1-6H2

InChI Key

QCXSNTXJIYUSLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)CCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-(5-pyrimidinyl)-5-hexynol (3.52 g) in ethanol (20 ml) was added to a pre-hydrogenated suspension of 10% palladium on carbon (1 g) in ethanol (130 ml) and hydrogenated at room temperature and pressure. The mixture was filtered through hyflo and the filtrate evaporated in vacuo to give the title compound as a pale yellow oil (3.38 g).
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-bromopyrimidine and 5-hexyn-1-ol was reacted, as above, to give 5-pyrimidinehexanol as a colorless oil. bp 170°-175° C. (0.6 mm). Analysis Calculated for C10H16N2O: C, 66.63; H, 8.95; N, 15.54. Found: C, 66.62; H, 9.15; N, 15.59.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.